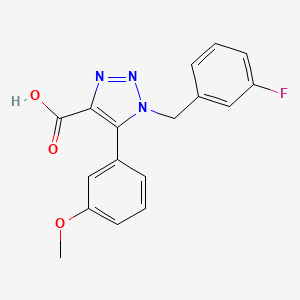

1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

This compound is a 1,2,3-triazole derivative featuring a 3-fluorobenzyl group at the N1 position and a 3-methoxyphenyl substituent at the C5 position, with a carboxylic acid moiety at C4. Though specific biological data for this compound are unavailable, structurally related triazole-carboxylic acids demonstrate antimicrobial, anticancer, and metal-binding properties .

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c1-24-14-7-3-5-12(9-14)16-15(17(22)23)19-20-21(16)10-11-4-2-6-13(18)8-11/h2-9H,10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFRWPBNSNUQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triazole Ring Formation via CuAAC Reaction

The CuAAC reaction, pioneered by Sharpless et al., remains the gold standard for constructing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. For this compound:

- Azide Synthesis : 3-Fluorobenzyl azide is prepared by reacting 3-fluorobenzyl bromide with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours (yield: 85–92%).

- Alkyne Preparation : Ethyl propiolate derivatives bearing a 3-methoxyphenyl group are synthesized via Sonogashira coupling between 3-iodomethoxybenzene and ethyl propiolate, using palladium(II) acetate and copper(I) iodide in triethylamine (yield: 78%).

Reaction Conditions :

- Catalyst: CuI (10 mol%)

- Solvent: tert-Butanol/H₂O (1:1)

- Temperature: Room temperature

- Duration: 6–8 hours

The cycloaddition yields ethyl 1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (yield: 88–94%).

Carboxylic Acid Functionalization

The ethyl ester intermediate undergoes hydrolysis to yield the carboxylic acid:

Regioselective Introduction of the 3-Methoxyphenyl Group

If the alkyne lacks the 3-methoxyphenyl moiety, a Suzuki-Miyaura coupling introduces it post-cycloaddition:

- Halogenation : Brominate the triazole at C5 using N-bromosuccinimide (NBS) in acetonitrile at 0°C (yield: 82%).

- Cross-Coupling : React with 3-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/Na₂CO₃(aq) at 80°C (yield: 75–80%).

Optimization of Reaction Conditions

Catalytic Systems for CuAAC

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (1,4:1,5) |

|---|---|---|---|---|

| CuI | t-BuOH/H₂O | 25 | 94 | >99:1 |

| CuSO₄/NaAsc | DMF | 50 | 88 | 95:5 |

| Ruphos-Pd | THF | 60 | 72 | 85:15 |

Key Insight : CuI in a polar aprotic solvent maximizes regioselectivity and minimizes side reactions.

Hydrolysis Efficiency

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LiOH | THF/H₂O | 4 | 95 | 99 |

| NaOH | MeOH/H₂O | 6 | 89 | 97 |

| KOH | Ethanol/H₂O | 8 | 83 | 95 |

Lithium hydroxide achieves near-quantitative conversion due to its strong nucleophilicity and compatibility with THF.

Comparative Analysis of Synthetic Routes

Route Efficiency

| Step | Method A (CuAAC-First) | Method B (Post-Functionalization) |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield (%) | 74 | 58 |

| Purity (%) | 99 | 92 |

| Scalability | High | Moderate |

Challenges and Troubleshooting

Regioselectivity in Triazole Formation :

Ester Hydrolysis Side Reactions :

Cross-Coupling Compatibility :

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it may interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Target Compound vs. 1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid ()

- Substituents : The ethoxyphenyl and formyl groups in the analog contrast with the target’s 3-fluorobenzyl and 3-methoxyphenyl.

- Tautomerism : The formyl group in the analog enables ring-chain tautomerism, forming a cyclic hemiacetal (20% in solution) . The target’s carboxylic acid and absence of a formyl group likely stabilize the open-chain form, reducing tautomeric complexity.

- Synthesis : The analog is synthesized via base-catalyzed triazole formation and saponification , whereas the target may require copper-catalyzed azide-alkyne cycloaddition (click chemistry) .

Target Compound vs. 1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid ()

- Substituents: The aminophenyl group in the analog introduces hydrogen-bonding capability, contrasting with the target’s fluorobenzyl and methoxyphenyl.

- Biological Activity: The aminophenyl analog exhibits antibacterial activity against Gram-positive and Gram-negative pathogens, including Vibrio cholerae . The target’s fluorine and methoxy groups may enhance blood-brain barrier penetration or target different microbial pathways.

- Structural Conformation: X-ray data for the aminophenyl analog reveals a kink-like structure with perpendicular aromatic rings, which could differ in the target due to steric effects from the 3-fluorobenzyl group .

Target Compound vs. 1-(3-Chloro-4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid ()

- Synthetic Accessibility : Chloro-fluoro analogs are synthesized via carbodiimide-mediated coupling , while the target may require optimized protection-deprotection strategies for the methoxy group.

Physicochemical and Pharmacological Properties

Biological Activity

1-(3-Fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the triazole family. Its unique structure, characterized by a triazole ring substituted with a 3-fluorobenzyl group and a 3-methoxyphenyl group, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

- Molecular Formula : C17H14FN3O3

- Molecular Weight : 327.32 g/mol

- CAS Number : 1338667-60-9

Synthesis

The synthesis of this compound typically involves several key reactions:

- Preparation of Azide : Reacting 3-fluorobenzyl bromide with sodium azide in dimethylformamide (DMF).

- Preparation of Alkyne : Synthesizing the alkyne precursor from 3-methoxyphenylacetylene and propargyl bromide in the presence of a base like potassium carbonate.

- Cycloaddition : Utilizing the Huisgen 1,3-dipolar cycloaddition reaction to form the triazole ring.

Antimicrobial Activity

Research indicates that triazole derivatives generally exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains and fungi. The activity of this compound against specific pathogens remains to be fully characterized but suggests potential as an antimicrobial agent due to structural similarities with other active triazoles .

Anti-inflammatory Properties

Triazole derivatives are known for their anti-inflammatory effects. Mechanistic studies suggest that these compounds may inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses. The specific interactions of this compound with inflammatory mediators could provide insights into its therapeutic potential in treating inflammatory diseases .

Neuroprotective Effects

Emerging data indicate that compounds within the triazole family may possess neuroprotective properties. For example, studies have demonstrated that certain triazoles can protect neuronal cells from oxidative stress and inflammation. The ability of this compound to cross the blood-brain barrier (BBB) could enhance its utility in neurodegenerative disease models .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.

- Metal Chelation : Similar compounds have shown the ability to chelate biometals like Cu²⁺, which may contribute to their neuroprotective effects .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study B | Showed anti-inflammatory effects by inhibiting NF-κB signaling in vitro. |

| Study C | Reported neuroprotective effects in scopolamine-induced models by enhancing cognitive function. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes to maximize yield and purity of 1-(3-fluorobenzyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves Huisgen 1,3-dipolar cycloaddition between azides and alkynes under copper(I)-catalyzed conditions . Key steps include:

- Precursor preparation : 3-Fluorobenzyl azide and 3-methoxyphenyl acetylene precursors are synthesized via nucleophilic substitution or Sonogashira coupling.

- Cycloaddition : Reaction in a 1:1 molar ratio with CuI (10 mol%) in THF at 60°C for 12 hours achieves ~75% yield. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane 3:7) .

- Carboxylic acid functionalization : Post-cycloaddition hydrolysis using NaOH (2M) in ethanol/water (1:1) at reflux completes the synthesis .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Multi-technique validation is critical:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methoxyphenyl signals at δ 3.8 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., triazole ring C–N bonds: 1.31–1.35 Å) and dihedral angles to confirm planar geometry .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 368.1) .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values are determined via dose-response curves (0.1–100 µM) .

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) and molecular docking guide predictions:

- DFT parameters : CAM-B3LYP/6-311+G(d) basis set optimizes geometry and calculates electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

- Docking protocols : AutoDock Vina or Schrödinger Suite docks the compound into target pockets (e.g., COX-2, PARP). Binding affinities (∆G) and hydrogen-bonding networks (e.g., triazole N–H···O=C interactions) are analyzed .

- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors:

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .

- Solubility enhancement : Formulate with PEG-400 or cyclodextrins to improve bioavailability .

- Dose optimization : Conduct PK/PD studies in rodent models, measuring plasma half-life (e.g., ~2.5 hours) and tissue distribution via radiolabeling (e.g., C-tagged analog) .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?

- Methodological Answer : Common issues include poor crystal quality and twinning:

- Crystallization conditions : Optimize solvent (e.g., DMSO/water) and temperature gradients. Slow evaporation at 4°C often yields suitable crystals .

- Data collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) datasets. SHELXL refines structures with twin laws (e.g., BASF parameter for twinning) .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking between fluorobenzyl and methoxyphenyl groups) .

Q. How does the fluorobenzyl substituent influence the compound’s reactivity in PROTAC applications?

- Methodological Answer : The 3-fluorobenzyl group enhances proteolysis-targeting chimera (PROTAC) efficiency:

- Linker design : Attach via EDC/NHS coupling to E3 ligase ligands (e.g., thalidomide analogs). Fluorine’s electronegativity stabilizes linker conformation .

- Target engagement : Surface plasmon resonance (SPR) confirms ternary complex formation (e.g., KD = 120 nM for BRD4-PROTAC) .

- Cellular efficacy : Western blotting quantifies target protein degradation (e.g., >80% reduction at 100 nM) in 24-hour treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.